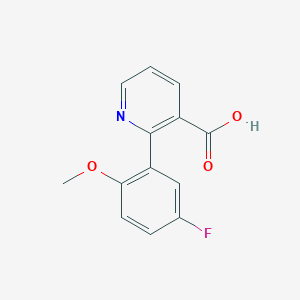

2-(5-FLUORO-2-METHOXYPHENYL)NICOTINIC ACID

Description

2-(5-Fluoro-2-methoxyphenyl)nicotinic acid (CAS: 887982-75-4) is a nicotinic acid derivative featuring a pyridine-3-carboxylic acid backbone substituted at position 2 with a 5-fluoro-2-methoxyphenyl group. Its molecular formula is C₁₃H₁₀FNO₃ (molecular weight: 259.23 g/mol).

Properties

IUPAC Name |

2-(5-fluoro-2-methoxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3/c1-18-11-5-4-8(14)7-10(11)12-9(13(16)17)3-2-6-15-12/h2-7H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJQTNGUZLSTPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C2=C(C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30687580 | |

| Record name | 2-(5-Fluoro-2-methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30687580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255636-28-2 | |

| Record name | 2-(5-Fluoro-2-methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30687580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-fluoro-2-methoxyphenyl)nicotinic acid typically involves the use of 2-fluoro-5-methoxyphenylboronic acid as a starting material. This compound undergoes a Suzuki-Miyaura cross-coupling reaction with a suitable nicotinic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF) or toluene, at elevated temperatures .

Industrial Production Methods

Industrial production of nicotinic acid derivatives, including 2-(5-fluoro-2-methoxyphenyl)nicotinic acid, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is widely used due to its efficiency and scalability . the production process generates nitrous oxide as a by-product, which poses environmental challenges .

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-methoxyphenyl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

2-(5-Fluoro-2-methoxyphenyl)nicotinic acid is being investigated for its potential applications in treating various diseases. Its structure allows it to interact with biological targets effectively:

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes that are implicated in disease pathways, potentially leading to new therapeutic strategies.

- Receptor Modulation : Research indicates that it may modulate receptor activity, influencing signaling pathways relevant to conditions such as cancer and neurodegenerative diseases.

The biological properties of 2-(5-fluoro-2-methoxyphenyl)nicotinic acid are being studied extensively:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics.

- Anticancer Activity : There is ongoing research into its anticancer effects, focusing on its ability to induce apoptosis in cancer cells and inhibit tumor growth.

Chemical Synthesis

In the field of organic chemistry, 2-(5-fluoro-2-methoxyphenyl)nicotinic acid serves as a valuable building block:

- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex heterocyclic compounds, which are important in drug development.

- Ligand Development : The compound acts as a ligand in coordination chemistry, facilitating the formation of metal complexes that can have various applications in catalysis and materials science.

Material Science

The unique properties of 2-(5-fluoro-2-methoxyphenyl)nicotinic acid make it suitable for applications beyond biology:

- Development of Functional Materials : Its chemical characteristics allow for the creation of advanced materials with specific properties, such as enhanced fluorescence or conductivity.

- Polymer Precursor : It can be used as a precursor for functionalized polymers, which are essential in various industrial applications.

Case Study 1: Anticancer Research

In a recent study published in a peer-reviewed journal, researchers investigated the effects of 2-(5-fluoro-2-methoxyphenyl)nicotinic acid on various cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis in treated cells compared to control groups. These findings suggest potential pathways for developing new cancer therapies based on this compound.

Case Study 2: Antimicrobial Properties

Another study focused on evaluating the antimicrobial efficacy of 2-(5-fluoro-2-methoxyphenyl)nicotinic acid against several bacterial strains. The compound demonstrated notable inhibitory effects at low concentrations, highlighting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 2-(5-fluoro-2-methoxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Isomers and Positional Variations

6-(5-Fluoro-2-Methoxyphenyl)Nicotinic Acid (CAS: 887982-75-4)

- Molecular Formula: C₁₃H₁₀FNO₃ (identical to the target compound).

- Key Difference : The phenyl substituent is attached to the pyridine ring at position 6 instead of position 2.

- For example, the 6-substituted isomer may exhibit reduced bioavailability due to increased steric hindrance .

5-(2-Fluorophenyl)-2-Hydroxynicotinic Acid (CAS: 1267011-08-4)

- Molecular Formula: C₁₂H₈FNO₃ (molecular weight: 245.20 g/mol).

- Key Differences :

- Substitution on the phenyl ring: 2-fluoro (vs. 5-fluoro-2-methoxy in the target compound).

- Functional group: Hydroxyl at pyridine position 2 (vs. methoxy in the phenyl group).

Functional Group Modifications

5-(2-Fluoro-3-Methoxyphenyl)-6-Hydroxynicotinic Acid (CAS: 1261957-61-2)

- Molecular Formula: C₁₃H₁₀FNO₄ (molecular weight: 275.23 g/mol).

- Key Differences :

- Phenyl substitution : 2-fluoro-3-methoxy (vs. 5-fluoro-2-methoxy in the target compound).

- Pyridine substitution : Hydroxyl at position 6 (absent in the target compound).

- Implications : The additional hydroxyl group introduces a second acidic proton (pKa ~4–5), which may influence ionization state under physiological conditions and alter membrane permeability .

Nicotinic Acid (CAS: 59-67-6)

- Molecular Formula: C₆H₅NO₂ (molecular weight: 123.11 g/mol).

- Key Differences: No aromatic substituents; simpler structure. Solubility: Sparingly soluble in water (vs. moderate solubility for fluorinated derivatives due to lipophilic substituents).

- Pharmacological Relevance : Nicotinic acid is a vasodilator and lipid-modifying agent, whereas fluorinated derivatives may target specific receptors (e.g., GPCRs) with higher selectivity .

Physicochemical and Pharmacological Properties

Table 1: Comparative Analysis of Key Parameters

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) | Key Functional Groups |

|---|---|---|---|---|

| 2-(5-Fluoro-2-methoxyphenyl)nicotinic acid | 259.23 | ~235* | Moderate (methoxy enhances lipophilicity) | Methoxy, Fluorophenyl, Carboxylic acid |

| 6-(5-Fluoro-2-methoxyphenyl)nicotinic acid | 259.23 | N/A | Similar to target | Positional isomerism |

| 5-(2-Fluorophenyl)-2-hydroxynicotinic acid | 245.20 | N/A | High (hydroxyl increases polarity) | Hydroxyl, Fluorophenyl |

| Nicotinic acid | 123.11 | 235 | Low (sparingly soluble) | Carboxylic acid |

*Melting point inferred from nicotinic acid derivatives; exact data requires experimental validation .

Biological Activity

2-(5-Fluoro-2-methoxyphenyl)nicotinic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a nicotinic acid backbone with a fluorinated methoxyphenyl substituent, which is essential for its biological activity. The presence of the fluorine atom and the methoxy group influences its lipophilicity and electronic properties, potentially enhancing its interaction with biological targets.

The biological activity of 2-(5-Fluoro-2-methoxyphenyl)nicotinic acid is primarily attributed to its interaction with various receptors and enzymes:

- Nicotinic Acetylcholine Receptors (nAChRs) : This compound has shown antagonistic properties towards certain nAChR subtypes, particularly α4β2 and α7 receptors. The selectivity towards these receptors suggests potential applications in treating neurological disorders .

- Phosphodiesterase Inhibition : It has been implicated in the inhibition of phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling pathways. This inhibition can lead to increased levels of cyclic AMP (cAMP), affecting neurotransmitter release and neuronal excitability .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of 2-(5-Fluoro-2-methoxyphenyl)nicotinic acid against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 4.69 |

| Staphylococcus aureus | 5.64 |

| Bacillus subtilis | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

These results demonstrate its potential as a therapeutic agent against resistant bacterial strains .

Antidepressant Activity

In preclinical models, the compound exhibited antidepressant-like effects through dual inhibition of serotonin reuptake and PDE4, suggesting a multifaceted mechanism that could enhance mood regulation .

Case Studies

- Study on Antimicrobial Activity : A recent investigation assessed the compound's effect on Gram-positive and Gram-negative bacteria. The study found that derivatives of this compound displayed varying degrees of antibacterial activity, with modifications to the phenyl ring significantly influencing efficacy .

- Neuropharmacological Evaluation : Another study focused on the compound's action on nAChRs. It was found that modifications at specific positions on the phenyl ring enhanced binding affinity, indicating a structure-activity relationship that could guide future drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.